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Compound of Interest

Compound Name: Hibon

Cat. No.: B1663432

Application Notes and Protocols for Researchers, Scientists, and Drug Development
Professionals

Riboflavin tetrabutyrate, a lipophilic derivative of Vitamin B2, is emerging as a versatile and
environmentally benign photocatalyst for a range of organic transformations. Its ability to
absorb visible light and initiate redox processes makes it an attractive alternative to traditional
metal-based photocatalysts. This document provides detailed application notes and
experimental protocols for the use of riboflavin tetrabutyrate in several key organic reactions,
supported by quantitative data and mechanistic insights.

Photocatalytic Synthesis of 2-Substituted
Benzothiazoles

The benzothiazole moiety is a privileged scaffold in medicinal chemistry. A visible-light-
mediated approach using riboflavin tetraacetate (a close structural analog of riboflavin
tetrabutyrate) offers a green and efficient synthesis of these valuable compounds from
thiobenzanilides.[1]

Quantitative Data
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Substrate Product (2- ) )
. . . Reaction Time .
Entry (Thiobenzanili Substituted h) Yield (%)
de) Benzothiazole)
N- 2-
1 Phenylthiobenza  Phenylbenzothia 3 20
nilide zole
4-Methoxy-N- 2-(4-
2 phenylthiobenza Methoxyphenyl)b 3 95
nilide enzothiazole
4-Methyl-N- 2-(p-
3 phenylthiobenza Tolyl)benzothiazo 3 89
nilide le
4-Fluoro-N- 2-(4-
4 phenylthiobenza Fluorophenyl)be 3 85
nilide nzothiazole
4-Cyano-N- )
) 4-(Benzothiazol-
5 phenylthiobenza o 3 62
N 2-yl)benzonitrile
nilide
4-Nitro-N- 2-(4-
6 phenylthiobenza Nitrophenyl)benz 3 49
nilide othiazole
Experimental Protocol
Materials:
o Substituted thiobenzanilide (1.0 equiv)
o Riboflavin tetraacetate (RFTA) (1 mol%)
» Ethanol (solvent)
e Oxygen (balloon)
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e Blue LEDs (e.g., 18W, Amax = 450-470 nm)
Procedure:

» In a standard glass vial equipped with a magnetic stir bar, dissolve the thiobenzanilide
substrate in ethanol.

o Add riboflavin tetraacetate (1 mol%) to the solution.
o Seal the vial with a septum and purge with oxygen from a balloon for 5 minutes.

e Place the reaction vial in front of a blue LED light source and stir vigorously at room
temperature.

» Monitor the reaction progress by thin-layer chromatography (TLC).

o Upon completion (typically 3 hours), concentrate the reaction mixture under reduced
pressure.

o Purify the crude product by column chromatography on silica gel to afford the desired 2-
substituted benzothiazole.[2]

Proposed Mechanism & Experimental Workflow

The reaction is believed to proceed via an electron transfer mechanism. The photoexcited
riboflavin tetraacetate oxidizes the thiobenzanilide, initiating a radical cascade that leads to
cyclization and formation of the benzothiazole product, with molecular oxygen acting as the
terminal oxidant.

© 2025 BenchChem. All rights reserved. 3/14 Tech Support


https://dacemirror.sci-hub.st/journal-article/ce321d1d393607039308046a1f026b40/10.1002@cctc.201601504.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Methodological & Application

Check Availability & Pricing

Reducti
02 eduction °

Photoexcitation

Thiobenzanilide +
Riboflavin Tetraacetate (RFTA) Photocatalytic Cycle

Visible Light
(Blue LED)

Substrate Transformation

Deprotonation &
Radical Addition

Intramolecular
Cyclization

OXidation 2-Substituted
Benzothiazole

Thiobenzanilide
Radical Cation

Regeneration Electron Transfer

Excited RFTA*

Click to download full resolution via product page

Caption: Photocatalytic synthesis of 2-substituted benzothiazoles.

Photocatalytic Synthesis of Glitazones

Glitazones are a class of antidiabetic drugs. A sustainable and versatile method for their

synthesis involves the photocatalytic coupling of N-protected methylene thiazolidinediones with

radical precursors, catalyzed by riboflavin tetraacetate.[3]

Quantitative Data
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Radical Reaction Time .
Entry Product Yield (%)
Precursor (h)
5-((4-
4- Methoxyphenyl)
1 Methoxyphenylb methyl)-3-(tert- 16 65
oronic acid butyl)thiazolidine
-2,4-dione
3-(tert-Butyl)-5-
3,4,5- ((3,4,5-
2 Trimethoxypheny  trimethoxyphenyl 16 82
Iboronic acid )methyl)thiazolidi
ne-2,4-dione
5-(Benzo[d][2]
Benzo[d][2] [4]dioxol-5-
3 [4]dioxol-5- ylmethyl)-3-(tert- 16 42
ylboronic acid butyl)thiazolidine
-2,4-dione
N-(4-((3-(tert-
Butyl)-2,4-
N-Acetyl-4-
] dioxothiazolidin-
4 aminophenylboro 5 16 61
nic acid
yl)methyl)phenyl)
acetamide
) 5-Benzyl-3-(tert-
Phenylacetic i .
5 " butyl)thiazolidine 16 55
aci

-2,4-dione

Experimental Protocol

Materials:
» Radical precursor (e.g., boronic acid or carboxylic acid) (1.0 equiv)

« tert-Butyl 5-methylene-2,4-dioxothiazolidine-3-carboxylate (3.0 equiv)
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Riboflavin tetraacetate (RFTA) (2.5 mol%)

4-Dimethylaminopyridine (DMAP) (0.25 equiv)

Acetone/Methanol (1:1 mixture, degassed)

Nitrogen atmosphere

Blue LEDs (A = 450 nm)

Procedure:

To an oven-dried vial equipped with a magnetic stir bar, add the radical precursor, tert-butyl
5-methylene-2,4-dioxothiazolidine-3-carboxylate, RFTA, and DMAP.

o Seal the vial and purge with nitrogen.

o Add the degassed acetone/methanol solvent mixture via syringe.

« Irradiate the reaction mixture with blue LEDs at room temperature with stirring for 16 hours.
» After the reaction is complete, concentrate the mixture in vacuo.

» Purify the residue by flash column chromatography on silica gel to obtain the glitazone
product.[5]

Proposed Mechanism & Experimental Workflow

The reaction is initiated by the photoexcited RFTA, which engages in a single-electron transfer
with the radical precursor to generate a radical intermediate. This radical then adds to the
methylene thiazolidinedione, followed by a reduction step to yield the final product.
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Caption: Photocatalytic synthesis of glitazone derivatives.

Photocatalytic Synthesis of Xanthene Derivatives

Xanthenes are an important class of heterocyclic compounds with diverse biological activities.
A facile and green synthesis of xanthene derivatives can be achieved through a one-pot
reaction of aldehydes and dimedone using riboflavin as a photocatalyst under visible light.[4]

Quantitative Data
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Entry Aldehyde

Product

Reaction Time
(min)

Yield (%)

1 Salicylaldehyde

9-(2-
Hydroxyphenyl)-
3,3,6,6-
tetramethyl-
3,4,5,6,7,9-
hexahydro-1H-
xanthen-1,8(2H)-
dione

15

75

4-
2 Nitrobenzaldehy
de

9-(4-
Nitrophenyl)-3,3,
6,6-tetramethyl-
3,4,5,6,7,9-
hexahydro-1H-
xanthen-1,8(2H)-

dione

15

85

4-
3 Chlorobenzaldeh
yde

9-(4-
Chlorophenyl)-3,
3,6,6-
tetramethyl-
3,4,5,6,7,9-
hexahydro-1H-
xanthen-1,8(2H)-
dione

15

82

4-
4 Methylbenzaldeh
yde

9-(p-
Tolyl)-3,3,6,6-
tetramethyl-
3,4,5,6,7,9-
hexahydro-1H-
xanthen-1,8(2H)-
dione

70

5 Benzaldehyde

9-Phenyl-3,3,6,6-
tetramethyl-
3,4,5,6,7,9-

68
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hexahydro-1H-
xanthen-1,8(2H)-

dione

Experimental Protocol

Materials:

Aromatic aldehyde (1.0 mmol)

Dimedone (2.0 mmol)

Riboflavin (2 mol%)

Water/Ethanol (1:1 v/v)

Blue LED (18 W, Amax = 467 nm)
Procedure:

 In a round-bottom flask, prepare a stirred solution of the aromatic aldehyde (1.0 mmol),
dimedone (2.0 mmol), and riboflavin (2 mol%) in a 1:1 mixture of water and ethanol.

« Irradiate the reaction mixture with a blue LED at room temperature.

e Continue stirring for 15-30 minutes, during which the reaction mixture may become milky.
e Monitor the reaction by TLC.

e Upon completion, extract the product with ethyl acetate.

e Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure.

The solid product can be further purified by recrystallization.[4]

Proposed Mechanism & Experimental Workflow
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The proposed mechanism involves the photo-excited riboflavin initiating a single-electron
transfer (SET) process with dimedone to form a radical cation. This intermediate then reacts
with the aldehyde, followed by the involvement of a second molecule of dimedone and
subsequent cyclization and dehydration to yield the xanthene derivative.
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Caption: Photocatalytic synthesis of xanthene derivatives.

Photocatalytic Esterification of Carboxylic Acids

Riboflavin tetraacetate can catalyze the aerobic esterification of aldehydes to their
corresponding methyl esters under visible light irradiation. This method provides a direct
transformation, avoiding the need for pre-oxidation of the aldehyde to a carboxylic acid.[2]

Quantitative Data
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Substrate Product Reaction Time .
Entry Yield (%)
(Aldehyde) (Methyl Ester) (h)
4- Methyl 4-
1 Methoxybenzald methoxybenzoat 12 93
ehyde e
4-
Methyl 4-
2 Methylbenzaldeh 12 85
methylbenzoate
yde
3 Benzaldehyde Methyl benzoate 12 78
4-
Methyl 4-
4 Chlorobenzaldeh 12 75
chlorobenzoate
yde
4-
Methyl 4-
5 Bromobenzaldeh 12 72
bromobenzoate
yde

Experimental Protocol

Materials:

o Substituted benzaldehyde (1.0 equiv)

¢ Riboflavin tetraacetate (RFTA) (10 mol%)
o Hydrochloric acid (HCI, 37%)

o Methanol/Acetonitrile (3:5 v/v)

» Air (as terminal oxidant)

e Blue LEDs (A = 440 nm)

Procedure:

 In areaction vessel, dissolve the aldehyde in a 3:5 mixture of methanol and acetonitrile.

© 2025 BenchChem. All rights reserved. 11/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663432?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

e Add RFTA (10 mol%) and HCI to the solution.

o Expose the reaction mixture to air and irradiate with blue LEDs at room temperature with
stirring for 12 hours.

e Monitor the reaction by GC-FID or TLC.

e Upon completion, quench the reaction and extract the product with a suitable organic
solvent.

e Wash the organic layer, dry it, and concentrate it.

 Purify the product by column chromatography.[2]

Proposed Mechanism & Experimental Workflow

The reaction is proposed to proceed through the formation of a dimethyl acetal from the
aldehyde and methanol, catalyzed by the acid. The photoexcited RFTA then oxidizes the acetal
via electron transfer, leading to the formation of the ester.
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Caption: Photocatalytic esterification of aldehydes.

Photocatalytic Hydroxylation of Aromatic
Compounds

While specific detailed protocols for the direct hydroxylation of simple aromatic hydrocarbons
like benzene using riboflavin tetrabutyrate are not extensively documented in the reviewed
literature, the photocatalytic generation of reactive oxygen species by riboflavin derivatives is a
well-established principle that can be applied to such transformations. The dearomative spiro-
etherification of naphthols using RFTA provides a related example of photocatalytic oxidation of
an aromatic system.[5]

Further research is encouraged to develop optimized protocols for the direct hydroxylation of a
broader range of aromatic substrates using riboflavin tetrabutyrate as a sustainable
photocatalyst.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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